molecular formula C26H23N5O3S B11568744 methyl 4-{7-[(4-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

methyl 4-{7-[(4-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

Cat. No.: B11568744
M. Wt: 485.6 g/mol
InChI Key: ONRZGQOLIGLRAF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of METHYL 4-{7-[(4-METHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE involves multiple steps. One common method includes the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This reaction can lead to the formation of regioisomers, which are then separated and purified. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazine rings allow it to form hydrogen bonds and other interactions with these targets, leading to its biological effects . The exact pathways involved can vary depending on the specific application and target.

Properties

Molecular Formula

C26H23N5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

methyl 4-[7-[(4-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate

InChI

InChI=1S/C26H23N5O3S/c1-16-8-14-20(15-9-16)27-24(32)22-21(17-10-12-19(13-11-17)25(33)34-2)30-31-23(28-29-26(31)35-22)18-6-4-3-5-7-18/h3-15,21-22,30H,1-2H3,(H,27,32)

InChI Key

ONRZGQOLIGLRAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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